![molecular formula C18H15FN6O3 B2484182 2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034439-14-8](/img/structure/B2484182.png)
2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that incorporate heterocyclic structures like triazolo[4,3-a]pyridin and oxadiazol rings. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry. Research efforts have been focused on developing new synthetic methods and understanding the chemical and physical properties of these compounds.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from commercially available chloropyridine carboxylic acids, amidoximes, and hydrazinolysis, leading to the formation of triazolo and oxadiazole rings. A diverse set of acetamides bearing an oxadiazole cycle in various positions has been synthesized, showcasing the versatility and applicability of these synthetic methods (Karpina et al., 2019).
Molecular Structure Analysis
Studies involving X-ray diffraction and spectroscopy (NMR, IR) are common for elucidating the molecular structure of these compounds. Theoretical calculations, including density functional theory (DFT) and Hartree-Fock (HF) methods, complement these studies by predicting structural parameters, vibrational frequencies, and molecular electrostatic potential maps, offering deep insights into the molecular geometry and electronic properties of related compounds (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactivity studies focus on the functionalization of the core structure through various organic reactions, including acylation, alkylation, and cyclization, to introduce different substituents and generate novel derivatives with potential biological activities. These reactions underscore the chemical versatility and reactivity of the triazolo and oxadiazole cores (Ibrahim et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the application of these compounds. Studies often investigate how structural modifications affect these properties, aiming to optimize compounds for better pharmacokinetic profiles or material applications (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and redox characteristics, are essential for understanding the compound's behavior in chemical reactions and biological systems. Research in this area focuses on exploring the mechanisms of reactions involving these compounds and their interactions with biological targets (Brown et al., 1978).
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
- The compound is part of a diverse set of acetamides synthesized for their biological properties, particularly as representatives of functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have been synthesized and their structures proven by methods like 1H NMR spectroscopy. Their pharmacological activity has also been studied (Karpina et al., 2019).
Modification for Anticancer Effects
- Modifications of similar compounds have been shown to retain antiproliferative activity and inhibitory activity against PI3Ks and mTOR. Such modifications also resulted in reduced acute oral toxicity, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Heterocyclic Derivatives
- New heterocyclic derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized. These compounds have potential applications in various biological activities and can be structurally elucidated using spectral and analytical data (El‐Sayed et al., 2008).
Antifungal and Apoptotic Effects
- Triazole-oxadiazole compounds, closely related to the compound , have shown potent antifungal and apoptotic effects against Candida species. Their mechanism of action and non-toxicity against healthy cells have been confirmed, indicating potential use in antifungal treatments (Çavușoğlu et al., 2018).
Amplifying Effects in Antibacterial Agents
- Derivatives like 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their amplifying effects on antibacterial agents like phleomycin. These studies indicate the potential of such compounds in enhancing the efficacy of existing antibacterial treatments (Brown et al., 1978).
Anticancer and Antimicrobial Activity
- Analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, structurally similar to the compound , have shown inhibitory activity against cancer cell lines and antimicrobial activities, highlighting their potential in cancer and microbial infection treatments (Kumar et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound is a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant . Fezolinetant is known to inhibit Neurokinin receptors .
Mode of Action
It is known that the compound plays a crucial role in the synthesis of pharmaceutical compounds, particularly fezolinetant . Fezolinetant is an antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor found in the central nervous system .
Biochemical Pathways
Given its role in the synthesis of fezolinetant , it may indirectly influence the Neurokinin signaling pathway. Neurokinin receptors, including NK3R, are involved in various physiological processes, including pain perception, stress response, and hormonal secretion .
Pharmacokinetics
As an intermediate in the synthesis of pharmaceutical compounds , its pharmacokinetic properties may vary based on the final compound it is used to produce.
Result of Action
As a key intermediate in the synthesis of fezolinetant , it may contribute to the effects of fezolinetant, which include modulation of Neurokinin receptor activity .
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-11-21-18(28-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(26)10-27-14-7-3-2-6-13(14)19/h2-8H,9-10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHDNHOXECLSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)
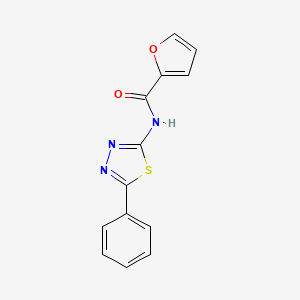
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)
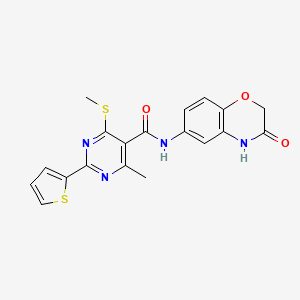
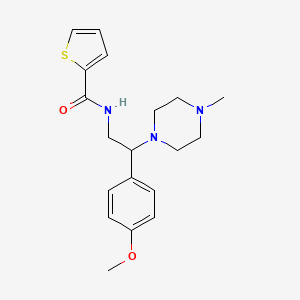
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
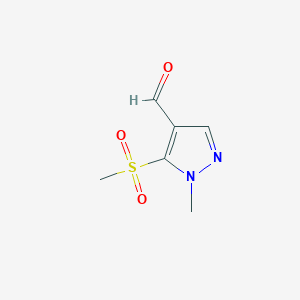

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

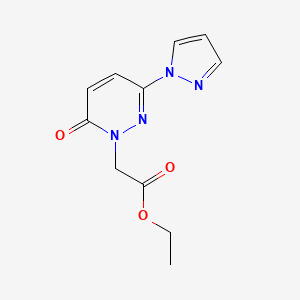
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)